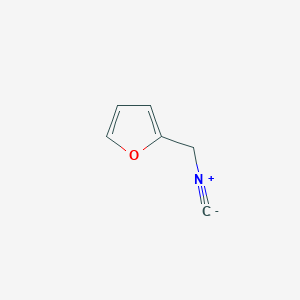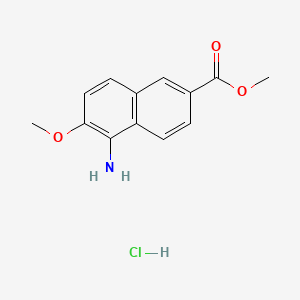![molecular formula C14H25NO5 B13614692 1-[(Tert-butoxy)carbonyl]-3-propoxypiperidine-3-carboxylicacid](/img/structure/B13614692.png)
1-[(Tert-butoxy)carbonyl]-3-propoxypiperidine-3-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(Tert-butoxy)carbonyl]-3-propoxypiperidine-3-carboxylic acid is a compound used in various chemical and biological applications. It is known for its role as a protecting group in organic synthesis, particularly in peptide synthesis. The compound’s structure includes a piperidine ring substituted with a tert-butoxycarbonyl group and a propoxy group, making it a versatile intermediate in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 1-[(Tert-butoxy)carbonyl]-3-propoxypiperidine-3-carboxylic acid typically involves the protection of the amine group in piperidine with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
1-[(Tert-butoxy)carbonyl]-3-propoxypiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane or HCl in methanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Boc Deprotection: Trifluoroacetic acid, HCl in methanol, or AlCl3 can be used for Boc group removal.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products
The major products formed from these reactions include the deprotected amine, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.
科学研究应用
1-[(Tert-butoxy)carbonyl]-3-propoxypiperidine-3-carboxylic acid has several scientific research applications:
Peptide Synthesis: It is widely used as a protecting group for amines in peptide synthesis, allowing for selective reactions without interference from the amine functionality.
Medicinal Chemistry: The compound is used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Biological Studies: It serves as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is used in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-3-propoxypiperidine-3-carboxylic acid primarily involves its role as a protecting group. The Boc group protects the amine functionality during synthetic transformations and can be selectively removed under acidic conditions . This allows for the stepwise construction of complex molecules without unwanted side reactions.
相似化合物的比较
Similar Compounds
1-[(Tert-butoxy)carbonyl]-3-piperidinecarboxylic acid: Similar in structure but lacks the propoxy group.
tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate: Contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness
1-[(Tert-butoxy)carbonyl]-3-propoxypiperidine-3-carboxylic acid is unique due to its combination of a Boc-protected amine and a propoxy group, which provides additional synthetic flexibility and functionality compared to similar compounds. This makes it particularly valuable in complex synthetic routes where selective protection and deprotection are crucial.
属性
分子式 |
C14H25NO5 |
|---|---|
分子量 |
287.35 g/mol |
IUPAC 名称 |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-propoxypiperidine-3-carboxylic acid |
InChI |
InChI=1S/C14H25NO5/c1-5-9-19-14(11(16)17)7-6-8-15(10-14)12(18)20-13(2,3)4/h5-10H2,1-4H3,(H,16,17) |
InChI 键 |
CJOFQVFNZVQEKG-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


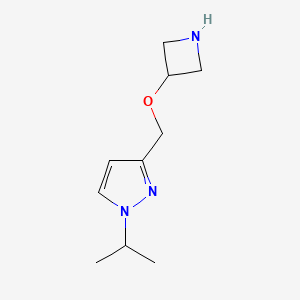

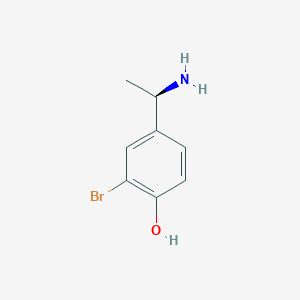
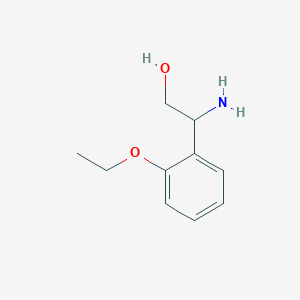
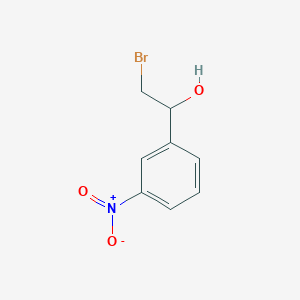
![5-[(3-Ethynylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B13614648.png)
![6,6-Difluoro-3-thiabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13614655.png)
![{7-Oxaspiro[3.5]nonan-6-yl}methanol](/img/structure/B13614656.png)
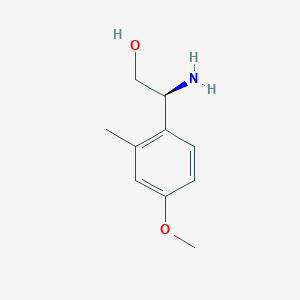
![tert-Butyl 2-chloro-6,7-dihydro-8H-pyrimido[5,4-b][1,4]oxazine-8-carboxylate](/img/structure/B13614674.png)
